molecular formula C20H13NO4 B2904257 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile CAS No. 898447-81-9

2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile

Cat. No.: B2904257
CAS No.: 898447-81-9
M. Wt: 331.327
InChI Key: GCHIGWZSGPLSIL-UHFFFAOYSA-N
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Description

2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzo[d]furan moiety, a chromenone structure, and an ethanenitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[d]furan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Chromenone Structure: The chromenone structure can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling of Benzo[d]furan and Chromenone: The benzo[d]furan and chromenone structures are then coupled using suitable linkers and reagents, such as ethylene glycol and cyanide sources, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)benzo[d]furan: Shares the benzo[d]furan moiety but lacks the chromenone and ethanenitrile groups.

    7-Methyl-2-oxochromen-6-yloxy)ethanenitrile: Contains the chromenone and ethanenitrile groups but lacks the benzo[d]furan moiety.

Uniqueness

2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile is unique due to its combination of the benzo[d]furan, chromenone, and ethanenitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c1-12-8-18-14(10-17(12)23-7-6-21)15(11-20(22)25-18)19-9-13-4-2-3-5-16(13)24-19/h2-5,8-11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHIGWZSGPLSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC#N)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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